Product packaging for 1-Methyl-1,2,4-triazolidine-3,5-dione(Cat. No.:CAS No. 34771-28-3)

1-Methyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B3051581
CAS No.: 34771-28-3
M. Wt: 115.09 g/mol
InChI Key: NENDRBATLNDSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,4-triazolidine-3,5-dione, more commonly known as N-Methylurazole, is a crucial building block and immediate precursor in the synthesis of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) [1] . MeTAD is a powerful and versatile azo dienophile and electrophile used extensively in organic synthesis [3] . Researchers value this compound for its role in generating MeTAD, which is typically oxidized from its urazole precursor just prior to use due to its limited shelf life in the active form [1] . The primary research value of N-Methylurazole lies in its application across disparate chemical fields. Its derivative, MeTAD, is employed in homo-Diels-Alder ([2+2+2] cycloaddition) reactions with bicycloalkadienes to create strained heterocyclic compounds of structural interest [3] . Beyond synthesis, MeTAD serves as a dienophile in "click chemistry" reactions and is a valuable analytical tool. It is notably used to locate double bond positions in conjugated dienes and trienes, such as in the partial elucidation of insect sex pheromones, by forming Diels-Alder adducts for analysis by gas chromatography-mass spectrometry (GC-MS) [6] . Furthermore, urazole derivatives themselves are an important structural motif in biological systems and have been investigated for significant anticonvulsant and fungicidal activities [7] . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3O2 B3051581 1-Methyl-1,2,4-triazolidine-3,5-dione CAS No. 34771-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34771-28-3

Molecular Formula

C3H5N3O2

Molecular Weight

115.09 g/mol

IUPAC Name

1-methyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C3H5N3O2/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8)

InChI Key

NENDRBATLNDSTO-UHFFFAOYSA-N

SMILES

CN1C(=O)NC(=O)N1

Canonical SMILES

CN1C(=O)NC(=O)N1

Other CAS No.

34771-28-3

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1,2,4 Triazolidine 3,5 Dione

Conventional Preparative Routes from Urazole (B1197782) Precursors

The most common precursor for the synthesis of 1-Methyl-1,2,4-triazolidine-3,5-dione is 1-methylurazole. The conventional synthesis of 1-methylurazole typically involves the cyclization of a 1-methylsemicarbazide derivative. This can be achieved by reacting methylhydrazine with urea (B33335) or its derivatives, such as biurea, often under basic conditions to facilitate the ring closure.

Another established route involves the reaction of methyl isocyanate with ethyl carbazate (B1233558) to form a semicarbazide (B1199961) intermediate, which is then cyclized. rsc.org While this method has been widely used, it is increasingly being replaced by safer alternatives due to the hazardous nature of methyl isocyanate.

Oxidation Strategies for Urazole Derivatization

It is important to distinguish this compound (1-methylurazole) from its oxidized counterpart, 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). The synthesis of MTAD is achieved through the oxidation of 1-methylurazole. A variety of oxidizing agents have been employed for this transformation. Traditional methods often utilized reagents like lead tetraacetate or N-bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org More contemporary and milder oxidizing systems include the use of DABCO-bromine complex, calcium hypochlorite, and silica-supported oxidizing agents, which offer improved selectivity and easier work-up procedures. nih.govresearchgate.netmdpi.commdpi.com

Scalable and Improved Synthesis Protocols

Efforts to develop more practical and scalable syntheses of this compound have focused on improving yields, simplifying purification, and avoiding hazardous reagents.

Starting MaterialsReagentsSolventYield (%)Purity (%)Reference
Methylhydrazine, UreaBaseHigh-boiling solventModerateGoodGeneral Knowledge
Methyl isocyanate, Ethyl carbazateBaseEthanolGoodHigh rsc.org
Amine, Diphenyl carbonate, Ethyl carbazateNone (solvent-free)None87-96High rsc.org

One-Pot Synthetic Pathways for 1,2,4-Triazolidine-3,5-dione Derivatives

One-pot syntheses of 4-substituted-1,2,4-triazolidine-3,5-diones have been developed, which streamline the process by avoiding the isolation of intermediates. rsc.orgresearchgate.net These methods typically involve the in-situ generation of a carbamate (B1207046) from an amine and a carbonyl source, followed by reaction with a carbazate and subsequent cyclization. For the synthesis of this compound, a similar one-pot strategy could be envisioned starting from methylamine (B109427) or a suitable precursor. A reported one-pot procedure for 4-substituted urazoles involves the reaction of anilines with ethyl chloroformate and then ethyl carbazate, yielding the product in good yields. researchgate.net

Green Chemistry Approaches in 1,2,4-Triazolidine-3,5-dione Synthesis

The principles of green chemistry have significantly influenced the development of modern synthetic routes to urazoles. A key focus has been the replacement of hazardous reagents, such as isocyanates and chloroformates, with more benign alternatives like diphenyl carbonate. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Pathways of 1 Methyl 1,2,4 Triazolidine 3,5 Dione

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of MeTAD, providing efficient routes to complex heterocyclic and carbocyclic structures. acgpubs.orgbohrium.com These reactions often proceed with high stereoselectivity and stereocontrol. acgpubs.orgresearchgate.net Among the various types of cycloadditions, the Diels-Alder and related reactions are the most extensively studied for this compound. acgpubs.orgresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction pathway for MeTAD. acgpubs.orgresearchgate.net It readily reacts with a variety of dienes, establishing its role as a potent dienophile in organic synthesis.

Thermally, MeTAD engages in [4+2] cycloaddition reactions with numerous dienes. For instance, it reacts with naphthalene (B1677914) and its methylated derivatives to form equilibrium mixtures of the starting materials and the corresponding cycloadducts. acs.orgacs.org Methyl substitution on the naphthalene ring generally increases both the rate of cycloaddition and the equilibrium concentration of the cycloadduct. acs.orgacs.org These adducts are often thermally labile and can revert to the parent naphthalene, a process that can be facilitated by trapping the liberated MeTAD with a more reactive dienophile like 2,3-dimethyl-2-butene. acs.orgacs.org The reaction with anthracene (B1667546) is rapid, leading to a stable cycloadduct. researchgate.net A proposed mechanism for these reactions involves the formation of a charge-transfer complex. acs.org

Table 1: Thermal Diels-Alder Reactions of MeTAD with Naphthalenes

DieneProduct(s)Reaction Time to EquilibriumEquilibrium Yield of Adduct(s)
Naphthalene2C~5 h89% (with 2,3,6,7-tetramethylnaphthalene)
1,5-Dimethylnaphthalene3C< 10 min-
2,6-Dimethylnaphthalene4C~8 h-
1-Methylnaphthalene (B46632)6CA and 6CB24 h10% (6CA) and 29% (6CB)
2-Methylnaphthalene8CA and 8CB48 h58% (8CA) and 6% (8CB)

Data compiled from Breton and Newton (1999). acs.orgacs.org

The retro-Diels-Alder (rDA) reaction of TAD-anthracene adducts has also been studied. These adducts are thermally stable up to 75°C, which is a lower temperature for rDA compared to maleimide-anthracene adducts, indicating a lower activation barrier for the C-N bond cleavage involved. nsf.govnycu.edu.tw

Photochemical activation enhances the reactivity of MeTAD, allowing it to participate in Diels-Alder reactions with less reactive aromatic compounds. mdpi.com A notable example is its reaction with benzene (B151609), which yields a Diels-Alder cycloadduct at low temperatures (<-60 °C). mdpi.com At room temperature, visible light irradiation of MeTAD and benzene leads to a para-substituted bisurazole adduct as the major product, formed via sequential aromatic substitution reactions initiated by electron transfer to the highly electrophilic triplet state of MeTAD. mdpi.com

With substituted naphthalenes, photochemical reactions of MeTAD have shown lower regioselectivity compared to the corresponding thermal reactions. acs.org For instance, irradiation of MeTAD with 1-methylnaphthalene afforded only one of the two possible cycloadducts observed in the thermal reaction. acs.org

Table 2: Comparison of Thermal vs. Photochemical Diels-Alder Reaction of MeTAD with 1-Methylnaphthalene

Reaction ConditionProduct(s)Isolated Yield
Thermal (dark, 29 °C)6CA and 6CBNot specified for isolated products
Photochemical (CCl4)6CB only38%

Data from Breton and Newton (1999). acs.org

MeTAD is known to participate in [2+2+2] cycloadditions, also known as homo-Diels-Alder reactions, with bicycloalkadienes to produce strained heterocyclic compounds. bohrium.commdpi.com The reaction with unsubstituted dienes like bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) and bicyclo[2.2.2]octa-2,5-diene proceeds readily to give the expected homo-Diels-Alder adducts. bohrium.commdpi.com

Computational and experimental studies have shown that the reaction mechanism can be sensitive to subtle changes in the structure of the diene. bohrium.com For example, while the reaction of MeTAD with norbornadiene and bicyclo[2.2.2]octa-2,5-diene proceeds through a single-step concerted cycloaddition, the reaction with bicyclo[3.2.2]nona-6,8-diene yields a rearranged adduct, suggesting the intermediacy of an aziridinium (B1262131) imide. bohrium.com

The introduction of electron-withdrawing groups on the bicycloalkadiene substrate can significantly affect the reaction rate and product distribution. While dienes substituted with two carbomethoxy groups still react with MeTAD to form the homo-Diels-Alder adducts, albeit at a much slower rate, the presence of two cyano groups completely inhibits reactivity. mdpi.com

Table 3: Products of Homo-Diels-Alder Reactions of MeTAD with Bicycloalkadienes

BicycloalkadieneProduct Type
Bicyclo[2.2.1]hepta-2,5-dieneHomo-Diels-Alder adduct
Bicyclo[2.2.2]octa-2,5-dieneHomo-Diels-Alder adduct
Bicyclo[3.2.2]nona-6,8-dieneRearranged adduct (via aziridinium imide intermediate)

Information sourced from a study by Breton et al. bohrium.com

As a potent dienophile with an activated N=N bond, MeTAD is a prime candidate for hetero-Diels-Alder reactions, where it acts as the heterodienophile. While much of the specific literature focuses on the closely related 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), the principles apply to MeTAD as well. researchgate.netnih.gov These reactions involve the [4+2] cycloaddition of MeTAD with a diene, where the N=N bond acts as the dienophile. This leads to the formation of six-membered heterocyclic rings containing two adjacent nitrogen atoms. The reactions are often rapid and can proceed with high stereocontrol, influenced by steric interactions in the transition state. nih.gov For instance, the reaction of PTAD with 4-alkenylthiazoles leads to new heteropolycyclic systems in excellent yields. nih.gov Computational studies on these types of reactions suggest that the mechanism can be either a concerted, highly asynchronous pathway or a stepwise pathway, depending on the substitution pattern of the diene. nih.gov

[2+2] Cycloaddition Reactions

1-Methyl-1,2,4-triazolidine-3,5-dione (MTAD), a derivative of 1,2,4-triazoline-3,5-dione (TAD), is known to participate in various cycloaddition reactions, including [2+2] cycloadditions. nsf.gov Research has shown that the reaction of MTAD with specific substrates such as acenaphthylene (B141429) and indene (B144670) yields the expected [2+2] diazetidine cycloadducts. researchgate.net However, these reactions can also lead to the formation of unexpected 2:1 adducts of MTAD to the substrate. The formation of these 2:1 adducts is suggested to proceed through a diradical intermediate, where the radical centers are significantly stabilized by the bridging urazoyl ring and benzylic delocalization. researchgate.net

The structures of the products derived from the reaction with acenaphthylene have been confirmed using X-ray crystallography, providing definitive evidence for the reaction pathway. A similar distribution of products was observed in the reaction with indene, suggesting a common mechanistic framework for these types of reactions. researchgate.net

[3+2] Cycloaddition Reactions

The chemical literature indicates that this compound (MTAD) is a reactive participant in [3+2] cycloaddition reactions. acgpubs.orgresearchgate.net This mode of reactivity allows for the synthesis of five-membered heterocyclic rings, which are significant structural motifs in many biologically active compounds. For instance, the general approach to synthesizing 1,2,4-triazoles often involves a [3+2] cycloaddition of nitrile imines with a suitable dipolarophile. mdpi.com In a plausible mechanism for such reactions, a nitrile imine is generated in situ from a precursor, which then undergoes a regioselective [3+2] cycloaddition to form the desired triazole product. mdpi.com While much of the detailed research focuses on the related 4-phenyl derivative (PTAD), the participation of MTAD in such cycloadditions is well-established. acgpubs.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions Involving Mesoionic Intermediates

While direct examples involving MTAD are not extensively detailed, the reactivity of the closely related 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) provides significant insight into this reaction class. A formal [3+2] cycloaddition between PTAD and various alkynes has been shown to produce unprecedented mesoionic triazolones. nih.gov This reaction is facilitated by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol. The resulting products are classified as mesoionic, meaning they are stable, five-membered heterocyclic compounds with exocyclic atoms that possess a delocalized sextet of π-electrons, but cannot be represented satisfactorily by any single covalent or dipolar structure. The structural characteristics of these mesoionic triazolones have been rigorously investigated through X-ray diffraction analysis and Density Functional Theory (DFT) calculations. nih.gov 1,3-dipolar cycloaddition reactions are a powerful method for constructing five-membered heterocycles, involving the addition of a 1,3-dipole (like an azomethine ylide or nitrile imine) to an unsaturated double or triple bond (a dipolarophile). mdpi.comyoutube.com

Ene Reactions

This compound is a highly efficient enophile, readily participating in ene reactions with a wide range of alkenes. nsf.gov These reactions are a key part of the reactivity profile of TAD derivatives. An example reported in the literature is the reaction of MTAD with β,β-dimethyl-p-methoxystyrene in a chloroform (B151607) solvent. This particular reaction affords two stereoisomeric [4+2]/ene diadducts, highlighting the competition that can exist between different cycloaddition pathways. acgpubs.orguzhnu.edu.ua

Mechanistic Investigations of Ene Reactions

The ene reaction involving MTAD is generally understood to proceed through a concerted mechanism, although stepwise pathways involving diradical or zwitterionic intermediates can also be considered depending on the specific substrates and reaction conditions. The high reactivity of MTAD as an enophile is attributed to the electrophilicity of its N=N double bond. In the reaction with an alkene (the "ene"), the process involves the formation of a new sigma bond, the migration of the ene double bond, and the abstraction of an allylic hydrogen atom by the dienophile. The transition state is typically envisioned as a six-membered, cyclic arrangement of atoms. The stereoselectivity often observed in these reactions provides strong evidence for a concerted, pericyclic mechanism.

Radical Pathways and Intermediates

Radical species play a crucial role in the reactivity of this compound, particularly in its photochemical reactions and in certain cycloadditions. The generation of diradicals, radical ion pairs, and persistent urazole (B1197782) radicals are key mechanistic features.

Evidence for the involvement of diradical intermediates in MeTAD reactions has been observed in its cycloadditions with specific substrates. For instance, the reaction of MeTAD with acenaphthylene and indene does not only yield the expected [2+2] diazetidine cycloadducts but also produces unexpected 2:1 adducts. researchgate.net The formation of these 2:1 adducts is suggested to proceed through a diradical intermediate. In this intermediate, the radical centers are significantly stabilized through delocalization with the bridging urazoyl ring and the benzylic system of the substrate. researchgate.net The formation of the unusual adducts serves as an effective trapping of this diradical species.

The photochemical aromatic substitution reactions of MeTAD are mechanistically distinct from their thermal counterparts and are understood to proceed via radical ion pairs. researchgate.net The formation of both ring-substituted (1-arylurazole) and side-chain-substituted (benzylic urazole) products during the visible light irradiation of MeTAD with substituted benzenes points to a common intermediate. researchgate.net This intermediate is identified as a radical ion pair, which is generated from the photoexcitation of an initially formed charge-transfer complex between the MeTAD and the aromatic substrate. researchgate.net The process involves a photoinduced electron transfer from the electron-rich aromatic ring to the highly electrophilic triplet state of the photoactivated MeTAD. mdpi.com

Urazole radicals are a class of persistent nitrogen-centered radicals that can be generated from urazole precursors, which are often synthesized from MeTAD. masterorganicchemistry.com The generation typically involves the oxidation of a 1-substituted urazole (the N-H precursor) using various oxidizing agents. masterorganicchemistry.com These urazolyl radicals are often deeply colored and can be stable indefinitely in solution. researchgate.net

In solution, 1-substituted urazole radicals exist in equilibrium with their corresponding N-N dimers. masterorganicchemistry.com The position of this equilibrium is sensitive to the substitution pattern on the urazole ring. For simple alkyl or aryl substituents at the N1 and N4 positions, the radical form is significantly populated in the solution. However, for 1-aryl urazolyl radicals that have bis-ortho substitution on the aryl ring, the N-N dimer form is predominantly favored. masterorganicchemistry.com This predictable dimerization behavior has been leveraged in the synthesis of larger, cage-like molecular structures. masterorganicchemistry.com

Ring-Opening Reactions and Rearrangements

While the 1,2,4-triazolidine-3,5-dione ring is relatively stable, it can undergo ring-opening reactions under specific conditions, particularly upon attack by strong nucleophiles. For example, N-substituted 1,2,4-triazoline-3,5-diones (RTADs) are known to be readily attacked by amines. This nucleophilic attack can lead to ring-opened species, which may subsequently release nitrogen gas to form urea (B33335) derivatives. acs.org A similar water-promoted ring-opening has been reported for the phenyl analog of MeTAD. acs.org

Rearrangements involving the MeTAD moiety have also been documented. In the reaction of MeTAD with tetracyclopropylethylene, an unusual meso-ionic product is formed, which subsequently undergoes rearrangement to form the corresponding diazetidine.

Derivatization Strategies and Advanced Synthetic Applications of 1 Methyl 1,2,4 Triazolidine 3,5 Dione

Synthesis of Strained Heterocyclic Compounds

1-Methyl-1,2,4-triazolidine-3,5-dione is a powerful reagent for the synthesis of strained heterocyclic compounds, primarily through cycloaddition reactions. mdpi.com The [2+2+2] cycloaddition, also known as the homo-Diels-Alder reaction, between MeTAD and bicycloalkadienes provides rapid access to structurally complex and strained heterocyclic molecules. mdpi.com These reactions typically proceed readily with unsubstituted dienes to exclusively yield the homo-Diels-Alder adducts. mdpi.com The resulting polycyclic adducts can serve as precursors to other strained molecules; for example, they can be hydrolyzed to their hydrazine (B178648) derivatives and subsequently oxidized to generate strained azo compounds. mdpi.com

Beyond the homo-Diels-Alder reaction, MeTAD can also participate in [2+2] cycloadditions. Its reaction with substrates such as acenaphthylene (B141429) and indene (B144670) leads to the formation of the corresponding diazetidine cycloadducts. researchgate.net Interestingly, these reactions can also produce unexpected 2:1 adducts of MeTAD to the substrate, which are thought to arise from a diradical intermediate stabilized by the urazoyl ring and benzylic delocalization. researchgate.net

Dearomative Methodologies

MeTAD is a highly effective "arenophile," capable of reacting directly with aromatic compounds in dearomative cycloadditions. This reactivity has been particularly well-documented under photochemical conditions. mdpi.comresearchgate.net Seminal work in the field demonstrated that MeTAD undergoes photochemical Diels-Alder type reactions even with stable aromatic systems like benzene (B151609), naphthalene (B1677914), and phenanthrene (B1679779) to form the corresponding cycloadducts. mdpi.comresearchgate.net These reactions represent a powerful method for dearomatization, converting flat, aromatic structures into three-dimensional, partially saturated architectures.

The photochemical reaction with benzene, for instance, must be conducted at low temperatures (e.g., < -60 °C) to favor the Diels-Alder cycloaddition product. mdpi.com At room temperature, visible light irradiation over several days leads to substitution products instead. mdpi.com The reaction with naphthalene can proceed under both thermal and photochemical conditions, though the photochemical pathway is faster and provides higher yields of the dearomatized cycloadduct. researchgate.net The ability of MeTAD to engage in these dearomative cycloadditions has been exploited for novel synthetic applications, providing a direct route to complex scaffolds from simple aromatic precursors. mdpi.com

Enantioselective Transformations

The development of enantioselective transformations involving triazole and triazoline scaffolds is an area of significant research interest, though direct catalytic asymmetric reactions using this compound are not yet broadly established. Current strategies largely rely on the use of chiral auxiliaries or the development of catalysts for related heterocyclic systems.

One successful approach involves the use of carbohydrates as chiral auxiliaries. For example, a series of chiral 4,5-dihydro-1H- researchgate.netrsc.orgnih.gov-triazoline molecules have been synthesized via a 1,3-dipolar cycloaddition reaction between various hydrazonyl chlorides and Schiff bases derived from β-D-glucopyranoside. whiterose.ac.uk In this method, the chirality of the carbohydrate directs the stereochemical outcome of the cycloaddition, leading to the formation of enantiopure triazolines. whiterose.ac.uk

In the broader context of triazole synthesis, chiral Brønsted acids have emerged as effective catalysts. The atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved through an asymmetric cyclodehydration reaction catalyzed by a chiral phosphoric acid, affording products with high enantiomeric ratios. nih.gov While this example does not directly involve MeTAD, it highlights a promising catalytic strategy that could potentially be adapted for reactions involving triazolinediones. Furthermore, research into the enantioselective desymmetrization of naphthalene could provide a pathway for asymmetric reactions with MeTAD. researchgate.net These examples underscore the ongoing efforts to achieve stereocontrol in the synthesis and reactions of this important class of heterocycles.

Applications in Polymer Science

The exceptional reactivity of this compound and other TAD derivatives has made them highly valuable tools in polymer science, particularly for polymer modification and the creation of advanced functional materials. researchgate.net TADs are considered "click" reagents due to their ability to undergo ultrafast and highly efficient reactions, such as the Diels-Alder and Alder-ene reactions, at room temperature. researchgate.netresearchgate.net

This reactivity is widely exploited for the post-polymerization functionalization of polymers containing diene or alkene moieties. researchgate.net A significant application lies in the development of self-healing materials. rsc.orgrsc.org Polymers functionalized with furan (B31954) or anthracene (B1667546) groups can be rapidly cross-linked using TAD derivatives via the Diels-Alder reaction. rsc.orgrsc.org This cross-linking is often thermoreversible; the covalent bonds can be broken upon heating (retro-Diels-Alder) and reformed upon cooling, allowing the material to heal cracks and damage. rsc.org The TAD-anthracene and TAD-furan systems are particularly advantageous compared to the more traditional maleimide-furan chemistry, as the reactions proceed much faster and under ambient conditions. rsc.orgrsc.org

TAD derivatives are also used to create mechanophores—molecular units that respond to mechanical force—within polymer chains. A Diels-Alder adduct of a TAD derivative and anthracene can be incorporated into a polymer backbone. nsf.gov When the material is subjected to mechanical stress, such as from ultrasonication or compression, the force can induce a retro-Diels-Alder reaction, breaking the adduct and altering the material's properties, often with a fluorescent signal. nsf.gov This provides a method for assessing material damage and understanding stress distribution at the molecular level. nsf.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1,2,4 Triazolidine 3,5 Dione and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Methyl-1,2,4-triazolidine-3,5-dione and its derivatives. It provides precise information about the chemical environment of magnetically active nuclei.

One-dimensional NMR spectra offer fundamental information about the structure of a molecule.

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by signals for the methyl carbon and the two equivalent carbonyl carbons. For adducts, the ¹³C NMR data is vital for confirming the carbon skeleton. In the aforementioned bisurazole adduct, signals for the N-methyl carbon appear at 24.9 ppm, while the carbonyl carbons of the urazole (B1197782) ring are observed at 153.6 and 151.5 ppm in DMSO-d₆. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms within the triazolidine (B1262331) ring. This technique can be particularly useful for studying the electronic environment of the nitrogen atoms and for confirming the N-N and N-C connectivities within the heterocyclic core and its adducts. Specific ¹⁵N NMR chemical shift data for this compound is not extensively reported in the literature, but its application to related triazole structures has been demonstrated. nih.gov

¹H and ¹³C NMR Data for a MeTAD Adduct: 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethylphenyl)-4-methyl-1,2,4-triazolidine-3,5-dione mdpi.com
NucleusChemical Shift (δ, ppm)SolventAssignment
¹H10.8DMSO-d₆NH (urazole)
¹H7.51DMSO-d₆Ar-H
¹H6.87DMSO-d₆Ar-H
¹H5.16DMSO-d₆OCH₂
¹H2.99DMSO-d₆N-CH₃ (urazole)
¹H2.13DMSO-d₆Ar-CH₃
¹³C158.7, 153.6, 151.5DMSO-d₆C=O (urazole) and Ar-C-O
¹³C139.7, 137.5, 126.4, 125.8, 114.4DMSO-d₆Aromatic C
¹³C69.1DMSO-d₆OCH₂
¹³C24.9DMSO-d₆N-CH₃ (urazole)
¹³C17.6DMSO-d₆Ar-CH₃

2D NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and for piecing together the molecular structure of complex MeTAD adducts.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the carbon framework of an adduct. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon atoms with their attached protons, providing a straightforward method for assigning carbon resonances based on their known proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, thereby assembling the complete molecular structure. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its adducts.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent compound and its reaction products. mdpi.commdpi.com Electron Spray Ionization (ESI) is a common soft ionization technique used for the HRMS analysis of MeTAD adducts. mdpi.comresearchgate.net For example, the HRMS (ESI) data for 4-methyl-1-[4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)phenyl]-1,2,4-triazolidine-3,5-dione was reported as m/z [M+H]⁺ Calcd for C₁₂H₁₃N₆O₄ 305.0993; Found 305.0991. mdpi.com

HRMS Data for a MeTAD Adduct mdpi.com
CompoundIonCalculated m/zFound m/z
1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethylphenyl)-4-methyl-1,2,4-triazolidine-3,5-dione[M+H]⁺820.3413820.3390

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique has been instrumental in confirming the structure of various complex adducts of this compound, such as those formed through homo-Diels-Alder reactions. mdpi.com The analysis yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by NMR and MS. For a homo-Diels-Alder adduct of MeTAD, crystallographic analysis revealed a monoclinic crystal system with space group P2₁/a. mdpi.com Such detailed structural data is vital for understanding reaction mechanisms and the properties of the resulting products. whiterose.ac.ukresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its adducts is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups. Typically, the urazole ring exhibits characteristic stretches for the C=O groups. mdpi.com For instance, in a bisurazole adduct, IR absorption bands were observed at 1774 and 1693 cm⁻¹. mdpi.com Other notable absorptions include C-H stretching and bending vibrations for the methyl group and any aliphatic or aromatic components in the adducts.

Characteristic IR Absorption Bands for a MeTAD Adduct mdpi.com
Wavenumber (cm⁻¹)Assignment
3122N-H Stretch (urazole)
1774, 1693C=O Stretch (asymmetric and symmetric)
1520, 1479Aromatic C=C Stretch
1333C-N Stretch
811C-H Bend (aromatic)

Theoretical and Computational Studies on 1 Methyl 1,2,4 Triazolidine 3,5 Dione Reactivity and Properties

Quantum Chemical Approaches (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like MeTAD. These computational approaches allow for the calculation of various molecular properties and the exploration of reaction pathways at the atomic level. For other triazole derivatives, a range of hybrid functionals such as B3LYP, B3P86, CAM-B3LYP, M06-2X, and PBE0, often paired with basis sets like 6-311++G(d,p), have been successfully employed to ensure a good correlation between predicted and experimental data. researchgate.net

A study on the photoexcitation of diethyl azodicarboxylate (DEAD), a related azo compound, using Time-Dependent DFT (TD-DFT) calculated the π–π* transition energy to be 58.6 kcal mol⁻¹ (λmax = 488 nm), indicating its susceptibility to visible light activation. nih.gov Similar calculations for MeTAD would provide valuable information on its photochemical behavior.

ParameterDescriptionTypical Calculation Level
EHOMOEnergy of the Highest Occupied Molecular OrbitalB3LYP/6-311++G(d,p)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalB3LYP/6-311++G(d,p)
ΔE (LUMO-HOMO)HOMO-LUMO energy gapB3LYP/6-311++G(d,p)
χ (Electronegativity)A measure of the ability of a molecule to attract electronsDFT Calculations
η (Hardness)A measure of resistance to charge transferDFT Calculations
ω (Electrophilicity Index)A measure of the energy lowering of a molecule when it accepts electronsDFT Calculations

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions, including the identification of transition states and intermediates. This allows for a detailed understanding of reaction mechanisms. For cycloaddition reactions involving MeTAD and related triazolinediones, theoretical studies have been performed to analyze the reaction pathways. acgpubs.org

For example, in the context of [3+2] cycloaddition reactions of other azides and alkynes, DFT calculations at the B3LYP/6-31G* level have been used to determine the activation energies for different regioisomeric pathways. nih.gov These calculations revealed that the catalyzed reaction proceeds via a stepwise mechanism with significantly lower energy barriers, explaining the observed regioselectivity. nih.gov The study of the reaction between N-substituted 1,2,4-triazoline-3,5-diones and bicycloalkadienes, known as the homo-Diels-Alder reaction, is another area where computational analysis could elucidate the formation of expected adducts and interesting "insertion" products. mdpi.com

A computational investigation into the photochemical reaction of azodicarboxylates with diazoalkanes identified a multi-step pathway involving the formation of a triplet intermediate, followed by the generation of an azomethine ylide, which then undergoes a [3 + 2] cycloaddition. nih.gov The transition state for the denitrogenation step was found to be nearly barrierless (ΔG‡ = 0.8 kcal mol⁻¹), and the subsequent intersystem crossing to the more stable singlet species was also identified as a near barrierless process through minimum energy crossing point (MECP) calculations. nih.gov

In some reactions, MeTAD is proposed to proceed through diradical intermediates. researchgate.net Quantum chemical calculations are essential for characterizing these open-shell species. The spin expectation value, , is a key parameter calculated to assess the degree of spin contamination and the diradical character of a molecular system. For a pure diradical singlet state, the value is expected to be around 1.0, while for a pure triplet state, it is 2.0.²>²>

The reaction of MeTAD with acenaphthylene (B141429) and indene (B144670), for instance, leads to unexpected 2:1 adducts, which are suggested to arise from a diradical intermediate where the radical centers are stabilized by the urazoyl ring and benzylic delocalization. researchgate.net The reactivities of azo compounds derived from the hydrolysis and oxidation of MeTAD adducts have also provided significant mechanistic insights into the behavior of diradicals. mdpi.com

Molecular Dynamics and Monte Carlo Simulations

While less common than quantum chemical approaches for studying the reactivity of a small molecule like MeTAD, Molecular Dynamics (MD) and Monte Carlo simulations can provide valuable information, particularly regarding the behavior of the molecule in a condensed phase.

The solvent can play a crucial role in the outcome of a reaction. MD simulations can be employed to model the explicit interactions between a solute like MeTAD and the surrounding solvent molecules, offering insights into how solvation affects conformational dynamics and reaction energetics.

For other 1,2,4-triazole (B32235) derivatives, MD simulations have been used to investigate their interactions and conformations in vacuum, water, and acidic media. researchgate.net These studies calculate interaction energies and analyze conformational stability in different environments, demonstrating that intermolecular hydrogen bonding with the solvent can significantly stabilize certain tautomers. researchgate.net DFT calculations incorporating implicit solvation models (like D-PCM, C-PCM, IEF-PCM) have also been used to study the effect of prototropic solvents on the tautomeric equilibrium of other triazole derivatives, showing that polar proton-donor solvents can shift the equilibrium compared to the gas phase. zsmu.edu.ua

LUMO Energy Analysis and Electrophilicity Descriptors

The reactivity and electrophilic nature of 1-Methyl-1,2,4-triazolidine-3,5-dione, also known as MeTAD, can be quantitatively described through the analysis of its Lowest Unoccupied Molecular Orbital (LUMO) energy and various electrophilicity descriptors derived from conceptual Density Functional Theory (DFT). These computational tools provide profound insights into the molecule's electronic structure and its propensity to accept electrons in chemical reactions.

The energy of the LUMO is a critical indicator of a molecule's electrophilicity. A lower LUMO energy signifies a greater ability to accept electrons, thus indicating a higher reactivity towards nucleophiles. For this compound, the presence of two carbonyl groups and the azo group (-N=N-) significantly lowers the energy of its LUMO, rendering it a potent electrophile. This characteristic is fundamental to its wide application in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a powerful dienophile.

To provide a more nuanced understanding of its electrophilic character, several global reactivity descriptors are employed. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO.

Electroaccepting Power (ω+): This descriptor specifically measures the capacity of a molecule to accept an electron.

Electrodonating Power (ω-): Conversely, this descriptor quantifies the ability of a molecule to donate an electron. For a strong electrophile like this compound, the value of ω- is expected to be significantly lower than ω+.

The table below illustrates a hypothetical set of data that would be expected from such a computational study, based on the known high electrophilicity of the compound.

DescriptorSymbolFormulaExpected Value Range (eV)
LUMO EnergyELUMO-Low (negative value)
Electrophilicity Indexω(μ2)/(2η)High
Electroaccepting Powerω+(ELUMO)2/(2η)High
Electrodonating Powerω-(EHOMO)2/(2η)Low

Note: The chemical potential (μ) is approximated as (EHOMO + ELUMO)/2 and the chemical hardness (η) as (ELUMO - EHOMO). The exact values would be dependent on the level of theory and basis set used in the DFT calculations.

The high electrophilicity of this compound, as would be quantitatively confirmed by these descriptors, is a direct consequence of its electronic structure. The electron-withdrawing nature of the carbonyl and azo functionalities creates a low-lying LUMO that is readily available for interaction with the HOMO of a nucleophilic reaction partner. This fundamental electronic property is the cornerstone of its utility as a versatile reagent in organic synthesis.

Future Research Directions and Unexplored Potential in 1 Methyl 1,2,4 Triazolidine 3,5 Dione Chemistry

Emerging Synthetic Methodologies

While MeTAD is a well-established reagent, advancements in its synthesis, particularly of its precursor N-methylurazole, are crucial for improving accessibility, yield, and sustainability. Future research is likely to focus on methodologies that circumvent extensive purification steps and are scalable.

Recent developments have introduced efficient methods for the gram-scale synthesis of N-methylurazole that avoid the need for large-scale column chromatography or recrystallization. researchgate.net One promising direction is the refinement of existing multi-step protocols to create one-pot syntheses. Drawing inspiration from the broader field of triazole synthesis, the application of green chemistry principles, such as microwave-assisted reactions or the use of magnetic nanoparticle catalysts, could lead to faster, more environmentally benign production methods. chemmethod.commdpi.com The development of continuous flow processes for the synthesis of N-methylurazole and its subsequent oxidation to MeTAD represents another significant area for exploration, offering enhanced safety and consistency for large-scale production.

MethodPrecursorKey AdvantagesReference
Improved Batch SynthesisN-methylurazoleGram-scale production, avoids extensive purification researchgate.net
Potential Green MethodsGallic acid, hydrazine (B178648) hydrateMicrowave-assisted, solventless chemmethod.com
Catalytic ApproachesVariousUse of reusable magnetic nanoparticle catalysts mdpi.com

Novel Reactivity Modes and Mechanistic Discoveries

The reactivity of MeTAD is rich and continues to surprise researchers. While its participation in Diels-Alder and ene reactions is well-documented, recent studies have begun to unveil more complex and unexpected reactivity modes, suggesting that our understanding of this compound is far from complete.

A significant recent discovery is the photochemical reaction of MeTAD with benzene (B151609) at room temperature. mdpi.com Previously thought to be unreactive under these conditions, it is now known that visible light irradiation leads to a para-substituted bisurazole adduct. mdpi.com This occurs through a proposed mechanism involving electron transfer from the aromatic ring to the photoactivated triplet state of MeTAD, followed by sequential aromatic substitution reactions. mdpi.com Further exploration of such photochemical activations with a wider range of aromatic and saturated substrates could unlock new synthetic pathways. mdpi.comresearchgate.net

Investigations into the limits of its cycloaddition capabilities have also yielded intriguing results. In homo-Diels-Alder reactions with bicycloalkadienes, the presence of electron-withdrawing groups on the diene can lead to the formation of "insertion" products alongside the expected adducts. mdpi.com Probing these limits further, it was found that while two carbomethoxy groups slow the reaction, two cyano groups completely inhibit it, highlighting a frontier for mechanistic investigation. mdpi.com

Other unexpected discoveries include:

Sigma Bond Rupture: The reaction with acenaphthylene (B141429) and indene (B144670) results in not only the anticipated [2+2] cycloadducts but also unexpected 2:1 adducts, pointing to a diradical intermediate and an unusual sigma bond rupture. researchgate.netresearchgate.net

Meso-ionic Product Formation: With tetracyclopropylethylene, MeTAD forms a quantitative yield of an unusual meso-ionic compound, a result attributed to the unique steric and conformational properties of the substrate. nih.gov

Mechanochemistry: While demonstrated with a different TAD derivative, the concept of using mechanical force to induce retro-Diels-Alder reactions in TAD-anthracene adducts opens a completely new field of inquiry for MeTAD in the development of force-responsive materials. nsf.gov

Future mechanistic studies could employ advanced computational modeling and spectroscopic techniques to better understand the intermediates and transition states involved in these novel transformations, particularly the role of charge-transfer complexes and radical ion pairs. researchgate.net

ReactantsConditionsKey Discovery / Product TypeReference
MeTAD + BenzeneVisible light, room temp.para-substituted bisurazole adduct mdpi.com
MeTAD + Substituted BicycloalkadienesThermalFormation of "insertion" products mdpi.com
MeTAD + Acenaphthylene/IndeneNot specifiedUnexpected 2:1 adducts via sigma bond rupture researchgate.netresearchgate.net
MeTAD + TetracyclopropylethyleneNot specifiedUnusual meso-ionic product nih.gov

Expanding Scope of Derivatization and Applications in Chemical Synthesis

The unique reactivity of MeTAD makes it a powerful tool for derivatization and the construction of complex molecules. The future will likely see its application in increasingly diverse and sophisticated contexts, from medicinal chemistry to materials science.

The ability of MeTAD to react with a vast array of functional groups facilitates its use in creating libraries of novel heterocyclic compounds. uzhnu.edu.ua The strained heterocyclic products from homo-Diels-Alder reactions, for instance, serve as precursors to strained azo compounds, which are valuable for mechanistic studies. mdpi.com The derivatization of electron-rich heterocycles like indoles and pyrroles is another area of active research. researchgate.net

Emerging applications are moving beyond traditional organic synthesis:

Polymer Chemistry: The high efficiency of the "TAD-click" reaction makes MeTAD and its derivatives ideal for polymer modification, conjugation, and cross-linking. acs.org

Materials Science: The discovery that TAD adducts can function as mechanophores, changing their structure in response to mechanical stress, paves the way for the design of self-healing or damage-sensing materials. nsf.gov

Medicinal Chemistry: The creation of functionalized urazole (B1197782) derivatives holds potential for applications in medicinal chemistry, given the prevalence of the 1,2,4-triazole (B32235) core in numerous pharmaceuticals. researchgate.netnih.gov

Analytical Chemistry: The high reactivity of the triazolinedione group has been harnessed to create derivatizing agents for enhancing the detection of molecules, such as vitamin D metabolites, in mass spectrometry. researchgate.net

Future research will likely focus on designing MeTAD-based reagents for specific, high-value applications, such as bioconjugation, the development of dynamic materials, and the synthesis of complex natural products. The exploration of its reactions with a broader range of biomolecules and polymers is a particularly promising avenue.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.